alpha-Casozepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Source and Structure

Studies have investigated alpha-casozepine's potential as an anxiolytic agent after its identification within a tryptic hydrolysate of bovine alpha S1-casein that exhibited anxiolytic effects in rodents []. This hydrolysate is a product of breaking down the protein with the enzyme trypsin. Researchers believe alpha-casozepine may be the key component responsible for the observed anxiolytic effect [].

Mechanism of Action

The mechanism by which alpha-casozepine might reduce anxiety is still being explored. Some research suggests it may interact with GABA (gamma-aminobutyric acid) receptors in the brain, similar to benzodiazepines, a class of medications commonly used to treat anxiety [, ]. GABA acts as an inhibitory neurotransmitter, meaning it helps calm nerve activity. By interacting with GABA receptors, alpha-casozepine may enhance the calming effects of GABA in the brain.

Another area of investigation is the potential role of alpha-casozepine in increasing the availability of tryptophan, a precursor to the mood-regulating neurotransmitter serotonin [].

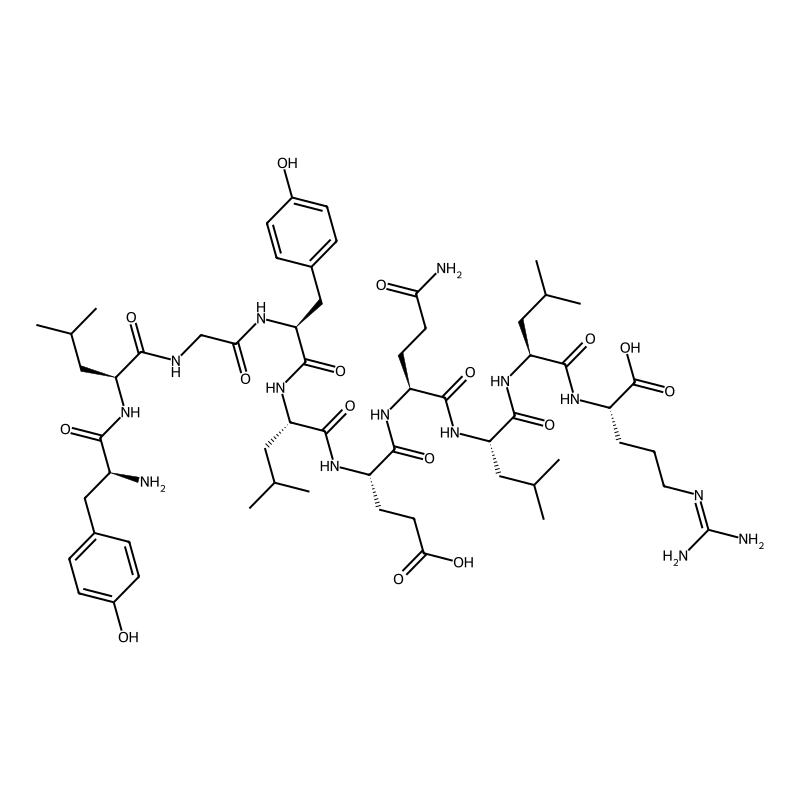

Alpha-Casozepine is a bioactive decapeptide derived from bovine milk αs1-casein, specifically corresponding to the fragment 91–100 (YLGYLEQLLR). It has gained attention for its anxiolytic-like properties, which are similar to those of benzodiazepines but without the associated side effects such as dependence or sedation. This compound acts primarily on γ-aminobutyric acid A type (GABAA) receptors, enhancing inhibitory neurotransmission in the central nervous system, which contributes to its calming effects .

- Hydrolysis: This involves the cleavage of peptide bonds, which can occur during digestion.

- Amidation: The formation of amide bonds can influence peptide stability.

- Esterification: This reaction may modify the peptide's solubility and bioavailability.

Alpha-Casozepine is relatively stable under normal conditions and does not exhibit significant reactivity with common acids or bases .

Alpha-Casozepine has been shown to produce anxiolytic and anticonvulsant effects. It modulates neuronal activity by binding to GABAA receptors, particularly the α2 subunit, leading to increased chloride ion conductance. This hyperpolarizes neurons, reducing their excitability and promoting relaxation. Studies indicate that alpha-Casozepine can effectively suppress stress responses and regulate sleep patterns .

Alpha-Casozepine is synthesized through the enzymatic hydrolysis of bovine milk αs1-casein using proteolytic enzymes such as trypsin. This process yields various peptide fragments, with alpha-Casozepine being one of the active components. The hydrolysis conditions can be optimized to enhance the yield and bioavailability of this peptide .

Alpha-Casozepine is primarily used as a nutraceutical for its calming effects in both humans and animals. Its applications include:

- Stress reduction: It helps alleviate neuro-vegetative signs linked to stress.

- Sleep regulation: It promotes better sleep quality.

- Behavioral therapy: In veterinary medicine, it is used to manage anxiety-related behaviors in pets .

Research indicates that alpha-Casozepine interacts with GABAA receptors similarly to benzodiazepines but exhibits unique characteristics:

- It shows significantly lower affinity for the benzodiazepine site under in vitro conditions but higher affinity in vivo.

- Unlike traditional benzodiazepines, alpha-Casozepine does not lead to tolerance or dependence, making it a safer alternative for anxiety management .

Several compounds exhibit similar biological activities to alpha-Casozepine. Here are some notable comparisons:

| Compound | Source | Mechanism of Action | Anxiolytic Effects | Side Effects |

|---|---|---|---|---|

| Alpha-Casozepine | Bovine milk | Modulates GABAA receptors | Yes | None reported |

| Diazepam | Synthetic | GABAA receptor agonist | Yes | Dependence, sedation |

| Allopregnanolone | Neurosteroid | Positive allosteric modulator at GABAA receptors | Yes | Hormonal effects |

| L-Tryptophan | Dietary amino acid | Precursor to serotonin | Indirectly via serotonin | None significant |

Uniqueness of Alpha-Casozepine

Alpha-Casozepine is unique due to its natural origin from milk proteins and its ability to provide anxiolytic effects without the adverse side effects typically associated with synthetic anxiolytics like diazepam. Its distinct mechanism of action on GABAA receptors, along with its safety profile, positions it as a promising candidate in both human and veterinary medicine for managing anxiety and stress-related disorders .

Enzymatic Hydrolysis Pathways in Bovine Alpha-s1-Casein

Endogenous milk proteases and exogenous microbial enzymes participate in the primary liberation of alpha-Casozepine before ingestion. Plasmin—an intrinsic serine endopeptidase active at neutral pH—cleaves bovine alpha-s1-casein preferentially at Lys^101-Met^102 and Arg^100-Lys^101, thereby freeing the full 91–100 fragment or slightly elongated versions that are subsequently trimmed to the decapeptide length by carboxypeptidases [3]. Cheddar-ripening Lactococcus lactis strains secrete cell-associated metallopeptidases that excise the identical region during cheese maturation, accounting for the presence of alpha-Casozepine in fermented dairy products [4].

| Enzyme source | Key scissile bonds in bovine alpha-s1-casein | Peptide released | Time to 50% release (37 °C, pH shown) |

|---|---|---|---|

| Plasmin (milk) | Lys^101-Met^102, Arg^100-Lys^101 | 91–100 | ≈ 3 h at pH 6.8 [3] |

| Lactococcus lactis cell-wall protease | Tyr^90-Leu^91 followed by Arg^100-Lys^101 | 91–100 | 16 h at pH 6.5 (cheddar ripening) [4] |

Proteolytic Generation via Tryptic Digestion

Gastro-intestinal digestion amplifies peptide yield. In vitro simulations show that trypsin rapidly cleaves after Arg^100, generating the intact decapeptide within 10 min at pH 8 [5]. Subsequent exposure to chymotrypsin, pepsin or the broad-spectrum endoprotease Corolase PP degrades only the C-terminal Leu-Arg bond at a slow rate; bonds 91–95 remain completely resistant over four hours [6] [7].

| Protease treatment (37 °C) | Residual intact alpha-Casozepine after 4 h (%) |

|---|---|

| Trypsin → Chymotrypsin | 62% [6] |

| Pepsin (pH 2.5) | 41% [7] |

| Corolase PP (pH 7) | 47% [6] |

| Pepsin → Corolase PP | 29% [6] |

These data confirm that gastrointestinal conditions favour its survival until absorption in the small intestine, where transporter-mediated uptake of the decapeptide has been demonstrated in Caco-2 monolayers [6].

Evolutionary Conservation Across Mammalian Species

Comparative analyses of alpha-s1-casein genes within the casein locus (≈ 280 kb on chromosome 6 in ruminants, chromosome 4 in humans) reveal strong positional conservation, but sequence divergence driven by exon gain/loss and amino-acid substitutions [2] [8] [9]. The alpha-Casozepine core motif (YLGYLEQLLR) is fully conserved in cattle, water buffalo and domestic goat; sheep and camel retain seven to eight identical residues, whereas the human orthologue preserves six, reflecting relaxed selective pressure outside ruminants [10] [11].

| Species | Motif present (91–100 analogue) | Identity with bovine (%) |

|---|---|---|

| Bos taurus (cow) | YLGYLEQLLR | 100 [10] |

| Bubalus bubalis (water buffalo) | YLGYLEQLLR | 100 [12] |

| Capra hircus (goat) | YLGYLEQLLR | 100 [10] |

| Ovis aries (sheep) | YLGYLDQLLR | 80 [13] |

| Camelus dromedarius (camel) | YLGYLEQLLQ | 70 [9] |

| Homo sapiens (human) | YFGYLEQLLQ | 60 [11] |

The conservation pattern suggests positive selection for this amphipathic stretch in ruminant milks, consistent with its documented bioactivity in neonates and adult mammals.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Sequence

Wikipedia

Dates

2: Miyaji K, Kato M, Ohtani N, Ohta M. Experimental Verification of the Effects on Normal Domestic Cats by Feeding Prescription Diet for Decreasing Stress. J Appl Anim Welf Sci. 2015;18(4):355-62. doi: 10.1080/10888705.2015.1005301. Epub 2015 Feb 13. PubMed PMID: 25679747.

3: Dela Peña IJ, Kim HJ, de la Peña JB, Kim M, Botanas CJ, You KY, Woo T, Lee YS, Jung JC, Kim KM, Cheong JH. A tryptic hydrolysate from bovine milk αs1-casein enhances pentobarbital-induced sleep in mice via the GABAA receptor. Behav Brain Res. 2016 Oct 15;313:184-90. doi: 10.1016/j.bbr.2016.07.013. Epub 2016 Jul 9. PubMed PMID: 27401107.

4: Landsberg G, Milgram B, Mougeot I, Kelly S, de Rivera C. Therapeutic effects of an alpha-casozepine and L-tryptophan supplemented diet on fear and anxiety in the cat. J Feline Med Surg. 2017 Jun;19(6):594-602. doi: 10.1177/1098612X16669399. Epub 2016 Sep 1. PubMed PMID: 27677831; PubMed Central PMCID: PMC5505228.